trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride
Overview
Description
“trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride” is a chemical compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is sold in solid form .
Molecular Structure Analysis
The SMILES string for “trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride” isN [C@H]1CN (C)C [C@@H]1OCC.Cl.Cl
. This provides a textual representation of the compound’s molecular structure.
Scientific Research Applications
1. Molecular Structure and Bonding Analysis
Trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride's molecular structure and bonding characteristics have been a subject of research. For instance, studies involving similar compounds, such as trans-dichloro(4-methylpyrimidine) (η1-phenyl)bis(pyridine)rhodium(III) and trans-dichloro(phenyl)tris(triphenylstibine)rhodium(III), have provided insights into their crystal and molecular structure through X-ray diffraction methods. These analyses contribute to the understanding of metal-ligand interactions and molecular geometry, which are crucial in the development of various chemical applications (Cini, Cavaglioni, & Tiezzi, 1999).
2. Stereochemistry and Synthesis
The stereochemistry of compounds related to this compound, particularly those involving pyrrolidine structures, has been explored in various studies. For example, research on the synthesis of C2-chiral and meso nitroxides from optically active pyrrolidine demonstrates the significance of stereochemistry in chemical synthesis. Such studies are vital for understanding the formation and properties of stereoisomers, which have implications in pharmaceuticals and material science (Shibata, Uemae, & Yamamoto, 2000).
3. Photophysical Properties
The photophysical properties of compounds similar to this compound, like certain 4-aza-indole derivatives, have been investigated. These studies focus on absorbance, fluorescence, and solvatochromism behaviors in different solvents. Understanding these properties is essential for the development of dyes, sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).
Safety and Hazards
“trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride” has been classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . The safety information includes several precautionary statements, such as P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332 + P313 (If skin irritation occurs: Get medical advice/attention), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Properties
IUPAC Name |
(3S,4S)-4-ethoxy-1-ethylpyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-3-10-5-7(9)8(6-10)11-4-2;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFUJPMOHWDDKG-FOMWZSOGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)OCC)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H](C1)OCC)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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